BenchChemオンラインストアへようこそ!

N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

Medicinal chemistry Amine protection Regioselective alkylation

N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide (CAS 1604464-06-3) is a bifunctional sulfonamide building block featuring a cyclopentyl ring substituted at the 2-position with an aminomethyl group and sulfonylated with a 4-nitrobenzenesulfonyl (nosyl) moiety. The hydrochloride salt (C₁₂H₁₈ClN₃O₄S, MW 335.81) is the commercially supplied form, typically at 95% purity, with a free base MW of 299.35 and molecular formula C₁₂H₁₇N₃O₄S.

Molecular Formula C12H18ClN3O4S
Molecular Weight 335.8
CAS No. 1604464-06-3
Cat. No. B2837454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide
CAS1604464-06-3
Molecular FormulaC12H18ClN3O4S
Molecular Weight335.8
Structural Identifiers
SMILESC1CC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN
InChIInChI=1S/C12H17N3O4S/c13-8-9-2-1-3-12(9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12,14H,1-3,8,13H2
InChIKeyAOFWFHQIRCXMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide (CAS 1604464-06-3): Key Physicochemical Properties and Research-Grade Specifications


N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide (CAS 1604464-06-3) is a bifunctional sulfonamide building block featuring a cyclopentyl ring substituted at the 2-position with an aminomethyl group and sulfonylated with a 4-nitrobenzenesulfonyl (nosyl) moiety. The hydrochloride salt (C₁₂H₁₈ClN₃O₄S, MW 335.81) is the commercially supplied form, typically at 95% purity, with a free base MW of 299.35 and molecular formula C₁₂H₁₇N₃O₄S . This compound belongs to the class of nitrobenzenesulfonamides, which are recognized as exceptionally versatile intermediates for amine protection and diversification in medicinal chemistry [1]. The presence of the electron-withdrawing 4-nitro group activates the sulfonamide nitrogen for selective alkylation, while the pendant aminomethyl group provides a second reactive nucleophilic handle, making it a dual-reactive scaffold for constructing complex nitrogen-containing molecules.

Why N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide Cannot Be Simply Replaced by In-Class Analogs


Substitution of N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide with structurally similar sulfonamide building blocks introduces meaningful differences in both physicochemical properties and chemical reactivity that directly impact downstream research workflows. The regioisomeric position of the nitro group (4-nitro vs 2-nitro) alters the electronic environment of the sulfonamide nitrogen without changing the computed LogP or TPSA, yet this difference governs alkylation selectivity in Mitsunobu reactions [1]. The aminomethyl attachment position on the cyclopentyl ring (2-aminomethyl vs 1-aminomethyl) changes the calculated LogP by approximately 0.14 units and affects the spatial orientation of the free amine for subsequent derivatization . Replacement of the 4-nitrobenzenesulfonyl group with a methanesulfonyl group reduces the topological polar surface area (TPSA) from 115.33 to 72.19 Ų and shifts the LogP from 1.42 to -0.34, fundamentally altering bioavailability-relevant parameters . These quantifiable property differences mean that substituting one analog for another without systematic validation can compromise synthetic yields, alter purification behavior, and confound structure-activity relationship (SAR) interpretation.

N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: Head-to-Head Quantitative Differentiation Evidence


Regioisomeric Nitro Position: 4-Nitro vs 2-Nitro Differentiation in Synthetic Utility

The 4-nitro (para) regioisomer of this compound (CAS 1604464-06-3) and its 2-nitro (ortho) counterpart (CAS 1578052-04-6) share identical molecular formula (C₁₂H₁₇N₃O₄S), MW (299.35 free base), and computed descriptors (TPSA 115.33, LogP 1.4223) . However, the Fukuyama nosyl amine protection methodology establishes that 2-nitrobenzenesulfonamides undergo deprotection via Meisenheimer complex formation significantly faster than 4-nitro analogs due to increased electron deficiency at the ortho position, while 4-nitrobenzenesulfonamides are preferred when selective mono-alkylation without premature deprotection is required [1]. This is supported by the original Fukuyama report demonstrating that 4-nitrobenzenesulfonamides undergo smooth alkylation via Mitsunobu or conventional methods 'in near quantitative yields' and can be deprotected 'readily' with thiolates in DMF at room temperature to give secondary amines 'in high yields' [1].

Medicinal chemistry Amine protection Regioselective alkylation

Aminomethyl Substitution Position: 2-Aminomethyl vs 1-Aminomethyl LogP Differentiation

The target compound (CAS 1604464-06-3, 2-aminomethyl substitution) has a calculated LogP of 1.4223, whereas the regioisomeric 1-aminomethyl analog (CAS 1795436-58-6) has a calculated LogP of 1.5664—a difference of +0.144 log units . This modest but experimentally meaningful difference arises from the different spatial relationship between the aminomethyl group and the sulfonamide nitrogen on the cyclopentyl ring. Both compounds share identical TPSA (115.33), H-bond acceptor count (5), H-bond donor count (2), and rotatable bond count (5), confirming that the LogP shift is a direct consequence of the regioisomeric substitution pattern rather than any gross structural change . The 1-aminomethyl isomer (LogP 1.5664) is approximately 1.4-fold more lipophilic based on the ΔLogP, which can translate into measurably different chromatographic retention times and tissue distribution profiles.

Physicochemical profiling Drug design Cyclopentyl scaffold

Sulfonamide Acyl Group: 4-Nitrobenzenesulfonyl vs Methanesulfonyl—Polar Surface Area Differential

The target compound (4-nitrobenzenesulfonamide, CAS 1604464-06-3) possesses a TPSA of 115.33 Ų, a LogP of 1.4223, and contains 5 hydrogen bond acceptors . The closest simple acyl analog—N-[2-(aminomethyl)cyclopentyl]methanesulfonamide (CAS 1341109-61-2)—has a TPSA of 72.19 Ų, a LogP of -0.337, and 3 hydrogen bond acceptors . This represents a TPSA reduction of 43.14 Ų (37% lower) and a LogP shift of -1.76 log units (58-fold lower octanol-water partitioning) . The dramatically lower TPSA and negative LogP of the methanesulfonamide analog predict substantially higher aqueous solubility and lower passive membrane permeability relative to the 4-nitrobenzenesulfonamide target compound. These property differences are large enough to place the two compounds in different ADME-property space clusters according to standard medicinal chemistry decision filters.

Medicinal chemistry ADME prediction Bioisostere selection

Dual-Reactive Scaffold: Simultaneous Nosyl-Amine Protection and Free Amine Handle

The target compound is distinguished by having two chemically orthogonal amine functional groups: (1) a secondary sulfonamide nitrogen protected as the 4-nitrobenzenesulfonamide (nosyl) group, and (2) a primary aliphatic amine on the 2-aminomethyl substituent . The Fukuyama methodology establishes that N-alkyl 4-nitrobenzenesulfonamides undergo selective alkylation at the sulfonamide nitrogen in 'near quantitative yields' without interference from free primary amines when conducted under appropriate conditions [1]. This means the free aminomethyl group can be derivatized independently (e.g., acylation, reductive amination, urea formation) while the sulfonamide nitrogen remains available for subsequent Mitsunobu alkylation or can be carried through as a protected amine. By contrast, the simple 3-aminocyclopentyl analog (CAS 2138551-75-2, rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide) lacks the pendant aminomethyl group, offering only a single reactive amine for further elaboration .

Synthetic methodology Bifunctional building block Amine diversification

Hydrogen-Bonding Capacity: 5 H-Bond Acceptors Provide Enhanced Target Binding Potential vs Methanesulfonamide Scaffold

The target compound contains 5 hydrogen bond acceptors (3 from the nitro group, 2 from the sulfonamide), compared to only 3 hydrogen bond acceptors in the methanesulfonamide analog (CAS 1341109-61-2) . Both compounds share 2 hydrogen bond donors. The additional two H-bond acceptors are contributed by the 4-nitro group, which provides a strong electron-withdrawing effect that simultaneously enhances the NH acidity of the sulfonamide [1]. In the class of sulfonamide enzyme inhibitors, the sulfonamide NH and one sulfonamide oxygen typically coordinate the catalytic zinc ion in carbonic anhydrases, while the nitro group can engage in additional polar interactions within the active site. Literature on related 4-nitrobenzenesulfonamides reports that this scaffold class yields carbonic anhydrase inhibition constants (KI) in the 82–97 nM range [2], whereas simple methanesulfonamides lack the aromatic nitro group required for π-stacking and additional H-bonding interactions that contribute to sub-micromolar potency.

Enzyme inhibition Structure-based drug design Binding affinity

Lower Lipophilicity at Equivalent TPSA: The 2-Aminomethyl Regioisomer Offers a Preferable Oral Drug-Likeness Profile

Both the 2-aminomethyl (target, CAS 1604464-06-3) and 1-aminomethyl (CAS 1795436-58-6) isomers possess identical TPSA (115.33 Ų), identical H-bond acceptors (5) and donors (2), and identical rotatable bonds (5), but differ in LogP by 0.144 units (1.4223 vs 1.5664) . In the context of oral drug-likeness, neither compound violates Lipinski's Rule of Five (MW <500, LogP <5, HBD <5, HBA <10). However, within the tighter property ranges often applied in fragment-based drug discovery (MW <300, LogP <3, TPSA <140), the target compound's lower LogP positions it closer to the centroid of optimal fragment space, offering a marginally more favorable starting point for lead optimization. The TPSA of 115.33 places both compounds within the range (60–140 Ų) associated with favorable oral absorption [1], but the lower LogP of the 2-aminomethyl isomer predicts slightly better aqueous solubility per the general solubility-logP inverse relationship.

Drug-likeness Lead optimization Lipinski rules

Optimal Research and Industrial Application Scenarios for N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide (CAS 1604464-06-3)


Bifunctional Scaffold for Sequential Orthogonal Amine Derivatization in Parallel Library Synthesis

This compound is optimally deployed as a dual-reactive scaffold in medicinal chemistry library construction, where the free primary aminomethyl group can be derivatized first (acylation, sulfonylation, or reductive amination) while the nosyl-protected sulfonamide nitrogen remains intact for subsequent Fukuyama-Mitsunobu alkylation. The 'near quantitative yields' reported for 4-nitrobenzenesulfonamide alkylation [1] and the orthogonal reactivity of the two amine centers (5 H-bond acceptors facilitating catalytic recognition ) make this compound a strategic choice over mono-amine analogs such as rac-N-(1R,3S)-3-aminocyclopentyl-4-nitrobenzene-1-sulfonamide (CAS 2138551-75-2), which offers only a single derivatizable site. This reduces step count in library synthesis by eliminating the need for separate protecting group introduction and removal operations.

Lead-Optimization Building Block Where Moderately Low Lipophilicity Is Required for Oral Bioavailability

The target compound (LogP 1.42, TPSA 115.33 Ų) occupies a favorable region of oral drug-like property space [1]. In lead optimization programs where lipophilicity reduction is a key objective—common in kinase inhibitor and CNS drug discovery—the 2-aminomethyl isomer provides a 0.14 LogP advantage over the 1-aminomethyl isomer (CAS 1795436-58-6, LogP 1.57) . Both isomers respect all Lipinski and Veber criteria, but the target compound's lower LogP predicts marginally better aqueous solubility and reduced CYP450 promiscuity risk, making it the preferable starting scaffold when property-based design principles are applied from the outset of a medicinal chemistry campaign.

4-Nitrobenzenesulfonamide Pharmacophore for Carbonic Anhydrase and Sulfonamide-Target Enzyme Inhibitor Design

Substituted benzenesulfonamides are the dominant pharmacophore in carbonic anhydrase inhibitor design, with literature KI values for the 4-nitrobenzenesulfonamide class in the 82–97 nM range against bacterial CynT2 [1]. The target compound supplies this validated pharmacophore pre-installed on a functionalized cyclopentyl scaffold that permits further elaboration via the aminomethyl handle. Researchers targeting carbonic anhydrases, sulfonamide-binding HDAC isoforms, or dihydropteroate synthase orthologs should prioritize this compound over the methanesulfonamide analog (CAS 1341109-61-2), which lacks both the aromatic system and the nitro group required for the π-stacking and H-bond interactions that drive nanomolar target engagement in the sulfonamide class.

Amine Protection Intermediate in Multi-Step Synthesis of Complex Secondary Amines

The 4-nitrobenzenesulfonyl (nosyl) group is a cornerstone of modern amine protection chemistry, enabling selective N-alkylation in near-quantitative yields followed by mild deprotection with thiolates in DMF at room temperature to liberate secondary amines in high yields [1]. The target compound uniquely combines this nosyl-protected sulfonamide nitrogen with a free primary amine on the same cyclopentyl scaffold—allowing it to function simultaneously as a protected amine for one part of the molecule and a reactive nucleophile for another. Synthetic chemists engaged in the construction of polyamine natural product analogs, macrocyclic libraries, or peptidomimetics can exploit this architecture to introduce molecular complexity in fewer synthetic operations compared to using sequentially protected mono-amine building blocks.

Quote Request

Request a Quote for N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.